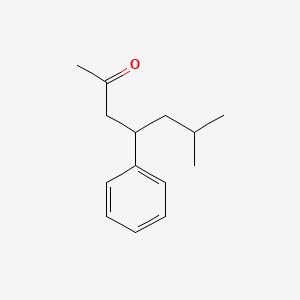
6-Methyl-4-phenylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-phenylheptan-2-one is an organic compound with a complex structure that includes a heptane backbone substituted with a methyl group at the 6th position and a phenyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of a phenyl-substituted ketone with a suitable alkyl halide under basic conditions. For example, the reaction of 4-phenyl-2-butanone with 2-bromo-3-methylbutane in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-phenylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-Methyl-4-phenylheptanoic acid.
Reduction: Formation of 6-Methyl-4-phenylheptan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methyl-4-phenylheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-phenylheptan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2-butanone: A structurally similar compound with a shorter carbon chain.
6-Methyl-2-heptanone: Similar in structure but lacks the phenyl group.
4-Phenylheptan-2-one: Similar but without the methyl substitution at the 6th position.
Uniqueness
6-Methyl-4-phenylheptan-2-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
107771-22-2 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
6-methyl-4-phenylheptan-2-one |
InChI |
InChI=1S/C14H20O/c1-11(2)9-14(10-12(3)15)13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3 |
Clé InChI |
DDURHJSOOFIHEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


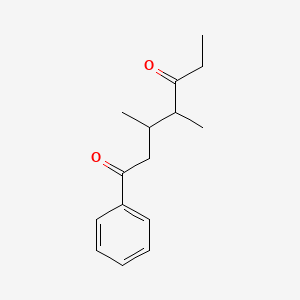

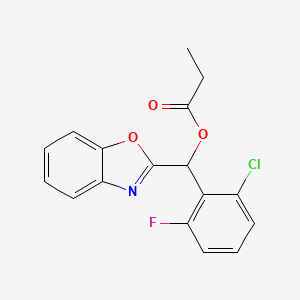
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)

dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
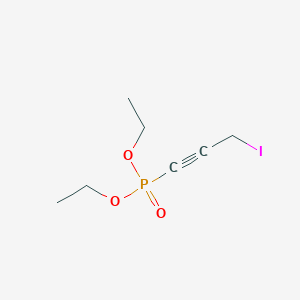
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
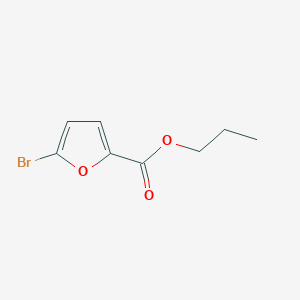
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)


